molecular formula C11H10N6O2S3 B2691867 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 869074-58-8

2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2691867
CAS No.: 869074-58-8
M. Wt: 354.42
InChI Key: GPJWWJYAFVHCAU-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework comprising a thiadiazolo[2,3-c][1,2,4]triazin-4-one core substituted at the 3-position with a methyl group and at the 7-position with a thioether-linked acetamide moiety. The synthesis of this compound likely involves cyclization reactions of thioxothiourea derivatives or analogous intermediates, as inferred from related methodologies in the literature . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S3/c1-5-3-20-9(12-5)13-7(18)4-21-11-16-17-8(19)6(2)14-15-10(17)22-11/h3H,4H2,1-2H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJWWJYAFVHCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 869074-58-8) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple heterocyclic moieties. Its molecular formula is C11H10N6O2S3C_{11}H_{10}N_{6}O_{2}S_{3} with a molecular weight of approximately 354.4 g/mol. The structural components include:

  • Thiadiazole ring
  • Thiazole moiety
  • Acetamide functional group

The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The key steps include:

  • Formation of the thiadiazole core.
  • Introduction of the thio and acetamide groups.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiadiazole derivatives. For instance, compounds related to 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HEPG2 (liver cancer), and HCT116 (colon cancer) with IC50 values ranging from 2.08 to 8.72 μg/well .

CompoundCancer Cell LineIC50 (μg/well)
Compound AMCF-75.00
Compound BHEPG26.50
Compound CHCT1167.80

The mechanism through which these compounds exert their anticancer effects may involve:

  • Inhibition of DNA synthesis : Compounds may interfere with nucleic acid metabolism.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Research indicates that the thioamide functional group may enhance the binding affinity to target proteins involved in cell cycle regulation.

Case Studies

  • Study on Thiadiazole Derivatives : A study demonstrated that derivatives similar to the target compound exhibited potent activity against various cancer cell lines through apoptosis induction mechanisms and cell cycle arrest .
  • In Vivo Studies : Animal models treated with thiadiazole derivatives showed reduced tumor growth rates compared to controls, suggesting promising therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its hybrid thiadiazolo-triazin core and thiazole-acetamide side chain.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Synthesis Route Potential Applications
Target Compound Thiadiazolo[2,3-c][1,2,4]triazin - 3-Methyl-4-oxo
- Thio-linked N-(4-methylthiazol-2-yl)acetamide
Cyclization of thioxothiourea derivatives via elimination of H₂S or methanethiol Antimicrobial, antioxidant (inferred from thiazole/thiadiazole bioactivity)
869067-89-0 1,2,4-Triazin - 4-Amino-6-methyl-5-oxo
- Thio-linked N-(4-methylthiazol-2-yl)acetamide
Reaction of 4-amino-triazin with thioglycolic acid derivatives Similar bioactivity profile to target compound; potential enzyme inhibition
N-(3-Methyl-4-oxo-thiadiazolo-triazin-7-yl)benzamide Thiadiazolo[2,3-c][1,2,4]triazin - 3-Methyl-4-oxo
- Benzamide (instead of thio-acetamide)
Benzoylation of triazin-thiol intermediates Reduced solubility compared to target due to lack of thioether linkage
N-(4-substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles 1,3,4-Thiadiazole - Aryl substituents
- Benzylamine side chain
Reduction of Schiff bases with NaBH₄ Antioxidant activity demonstrated in vitro; lower structural complexity than target compound
Compound 5 () Quinazolinone + Thiazolidinone - 4-Oxo-3-phenylquinazolinone
- Thio-linked N-thiazolidinone
Multi-step synthesis from anthranilic acid Broader pharmaceutical applications (e.g., kinase inhibition) but higher molecular weight

Key Observations:

Core Structure Influence: The thiadiazolo-triazin core in the target compound (vs. simpler triazin or thiadiazole cores) introduces rigidity and electronic effects due to fused sulfur and nitrogen heterocycles. This may enhance binding affinity in biological systems compared to monocyclic analogs . The quinazolinone-thiazolidinone hybrid () offers a larger aromatic surface for π-π interactions but lacks the sulfur-rich environment of the target compound .

Substituent Effects :

  • The thioether linkage in the target compound improves solubility and metabolic stability compared to the benzamide analog .
  • The 4-methylthiazole group may enhance bioavailability over phenyl or benzyl substituents (e.g., in 869067-89-0) due to reduced steric hindrance and increased hydrophilicity .

Synthesis Complexity :

  • The target compound’s synthesis requires precise cyclization conditions (e.g., elimination of H₂S), whereas simpler thiadiazoles () are synthesized via Schiff base reductions .

Bioactivity Potential: Thiazole and thiadiazole derivatives are established antioxidants and antimicrobial agents. The target compound’s hybrid structure may synergize these properties, though empirical data is needed . The quinazolinone-based compound () has demonstrated kinase inhibition, suggesting divergent therapeutic pathways compared to the target .

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